![molecular formula C12H14Cl3N3OS B1241349 1-(2-methoxyethyl)-3-[(E)-1-(2,3,4-trichlorophenyl)ethylideneamino]thiourea](/img/structure/B1241349.png)
1-(2-methoxyethyl)-3-[(E)-1-(2,3,4-trichlorophenyl)ethylideneamino]thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-methoxyethyl)-3-[1-(2,3,4-trichlorophenyl)ethylideneamino]thiourea is an organochlorine compound.
Scientific Research Applications
Synthesis and Characterization
- Synthesis Techniques: Research has shown the development of various synthesis techniques for thiourea derivatives. For instance, Standridge and Swigor (1993) described a method for synthesizing a related compound, [14C]Cefepime hydrochloride, from thiourea, showcasing the compound's versatility in synthesis processes (Standridge & Swigor, 1993).
- Characterization and Structure Analysis: Farzanfar et al. (2015) investigated the synthesis and characterization of new vanadium(IV, V) complexes containing thiourea derivatives. They provided insight into the structural properties of these compounds, including thiourea derivatives, through X-ray crystal structure analysis and DFT calculations (Farzanfar et al., 2015).
Biological and Chemical Applications
- Antibacterial Activities: The study by Farzanfar et al. (2015) also explored the antibacterial properties of thiourea derivatives, finding significant activities against Gram-positive and Gram-negative bacterial strains, highlighting the potential of these compounds in antimicrobial research (Farzanfar et al., 2015).
- DNA Binding and Biological Activities: Tahir et al. (2015) conducted studies on nitrosubstituted acyl thioureas, focusing on DNA interaction and various biological activities. This research indicates the potential role of thiourea derivatives in the field of biochemistry and molecular biology (Tahir et al., 2015).
Advanced Material Synthesis
- Polymer Synthesis: Han et al. (2003) demonstrated the use of a related compound, 2-methoxyethyl methacrylate, in the anionic polymerization process to create thermally sensitive water-soluble polymethacrylates. This highlights the application of thiourea derivatives in advanced material synthesis (Han et al., 2003).
properties
Product Name |
1-(2-methoxyethyl)-3-[(E)-1-(2,3,4-trichlorophenyl)ethylideneamino]thiourea |
|---|---|
Molecular Formula |
C12H14Cl3N3OS |
Molecular Weight |
354.7 g/mol |
IUPAC Name |
1-(2-methoxyethyl)-3-[(E)-1-(2,3,4-trichlorophenyl)ethylideneamino]thiourea |
InChI |
InChI=1S/C12H14Cl3N3OS/c1-7(17-18-12(20)16-5-6-19-2)8-3-4-9(13)11(15)10(8)14/h3-4H,5-6H2,1-2H3,(H2,16,18,20)/b17-7+ |
InChI Key |
IUHHPRPBHKHHQJ-REZTVBANSA-N |
Isomeric SMILES |
C/C(=N\NC(=S)NCCOC)/C1=C(C(=C(C=C1)Cl)Cl)Cl |
Canonical SMILES |
CC(=NNC(=S)NCCOC)C1=C(C(=C(C=C1)Cl)Cl)Cl |
solubility |
0.3 [ug/mL] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




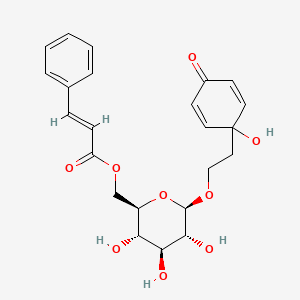
![(1S,2S,3R,4R)-2-(2-amino-1H-imidazol-5-yl)-3,4-bis[[(4-bromo-1H-pyrrole-2-carbonyl)amino]methyl]cyclobutane-1-carboxylic acid](/img/structure/B1241268.png)
![4-chloro-N-[4-[3-(methylthio)anilino]-4-oxobutyl]benzamide](/img/structure/B1241269.png)
![TG(18:0/18:2(9Z,12Z)/20:4(5Z,8Z,11Z,14Z))[iso6]](/img/structure/B1241273.png)
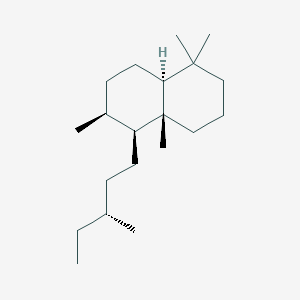
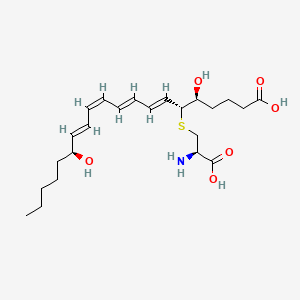
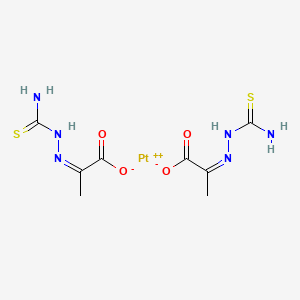
![1-[3-(Dimethylsulfamoyl)phenyl]-3-[(5-methyl-2-furyl)methyleneamino]thiourea](/img/structure/B1241279.png)
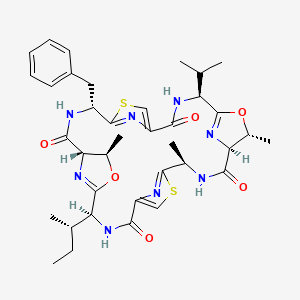
![(E)-1-(2-furyl)ethylidene-[2-methylimino-4-(2-thienyl)-4-thiazolin-3-yl]amine](/img/structure/B1241282.png)

![(1R,2R,7S,10S,12R,13S,14R,16S,19S,20S)-19-(furan-3-yl)-12-hydroxy-9,9,13,20-tetramethyl-4,8,15,18-tetraoxahexacyclo[11.9.0.02,7.02,10.014,16.014,20]docosane-5,11,17-trione](/img/structure/B1241288.png)
![(2R)-2-[2-[4-[[(3R)-3,4-dicarboxy-3-hydroxybutanoyl]amino]butylamino]-2-oxoethyl]-2-hydroxybutanedioic acid](/img/structure/B1241289.png)